molecular formula C12H13Cl3N4O4S B15044903 N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide

N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide

Cat. No.: B15044903
M. Wt: 415.7 g/mol
InChI Key: REKZREGUTSIEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide is a complex organic compound with a unique structure that includes trichloro, methoxy, nitro, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide typically involves multiple steps. One common approach includes:

    Amination: Conversion of the nitro group to an amine.

    Acylation: Introduction of the acetamide group.

    Thioylation: Addition of the carbonothioyl group.

    Chlorination: Introduction of the trichloroethyl group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the trichloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction can produce an amine derivative.

Scientific Research Applications

N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and interactions that are not possible with simpler or less functionalized compounds.

Properties

Molecular Formula

C12H13Cl3N4O4S

Molecular Weight

415.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C12H13Cl3N4O4S/c1-6(20)16-10(12(13,14)15)18-11(24)17-8-4-3-7(23-2)5-9(8)19(21)22/h3-5,10H,1-2H3,(H,16,20)(H2,17,18,24)

InChI Key

REKZREGUTSIEOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.